

# Technical Support Center: TNO155 Acquired Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TNO211    |           |
| Cat. No.:            | B12388713 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the allosteric SHP2 inhibitor, TNO155.

## **Frequently Asked Questions (FAQs)**

Q1: What are the primary mechanisms of acquired resistance to TNO155?

Acquired resistance to TNO155 primarily arises from the reactivation of downstream signaling pathways, bypassing the inhibitory effect of the drug on SHP2. The most commonly observed mechanisms include:

- Upregulation of Receptor Tyrosine Kinase (RTK) Signaling: Cancer cells can develop resistance by increasing the expression or activity of various RTKs, such as EGFR, FGFR, and MET. This leads to a stronger upstream signal that can overcome SHP2 inhibition and reactivate the MAPK pathway.[1]
- Activation of the PI3K/AKT/mTOR Pathway: In some cellular contexts, resistance is associated with the activation of the PI3K/AKT/mTOR signaling cascade, which can promote cell survival and proliferation independently of the MAPK pathway.
- Feedback-Driven Phosphorylation of SHP2: A specific mechanism involves the feedback activation of upstream kinases, such as FLT3, which then phosphorylate SHP2 at tyrosine 62

## Troubleshooting & Optimization





(pY62). This phosphorylation stabilizes SHP2 in an open, active conformation, preventing TNO155 from binding to its allosteric site and thereby rendering the drug ineffective.[2][3][4]

 Loss of Function of Negative Regulators of the RAS Pathway: Deletion or inactivation of tumor suppressor genes that negatively regulate the RAS pathway, such as LZTR1, can also confer resistance to SHP2 inhibitors.[5]

Q2: Are there any known mutations in the PTPN11 gene that cause resistance to TNO155?

Currently, there is limited evidence in the scientific literature of specific "gatekeeper" mutations within the PTPN11 gene that directly confer resistance to TNO155 by preventing its binding. The primary mechanisms of resistance identified to date are related to bypass signaling and feedback loops rather than on-target mutations. However, the activating strength of pre-existing oncogenic PTPN11 mutations can influence the efficacy of allosteric inhibitors like TNO155, with stronger activating mutations being more difficult to inhibit.[6]

Q3: My cells are showing reduced sensitivity to TNO155 over time. What should I investigate first?

If you observe a decrease in TNO155 efficacy, we recommend the following initial troubleshooting steps:

- Confirm TNO155 Potency: Ensure the integrity and concentration of your TNO155 stock solution.
- Assess Downstream Pathway Reactivation: Perform a western blot analysis to check the
  phosphorylation status of key downstream effectors of the MAPK pathway (e.g., p-ERK) and
  the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6). A rebound in the phosphorylation of these
  proteins in the presence of TNO155 is a strong indicator of acquired resistance.
- Investigate SHP2 Phosphorylation: If possible, assess the phosphorylation of SHP2 at tyrosine 542/580 (as a marker of activation) and tyrosine 62 (as a potential resistance marker). Increased pY62-SHP2 may indicate a feedback-driven resistance mechanism.[2][3]
   [4]

Q4: Can combination therapy overcome acquired resistance to TNO155?



Yes, combination therapy is a promising strategy to overcome or prevent acquired resistance to TNO155. Based on the known resistance mechanisms, the following combinations have shown preclinical efficacy:

- With RTK Inhibitors: If resistance is driven by the upregulation of a specific RTK (e.g., EGFR, FGFR), co-treatment with a corresponding RTK inhibitor can restore sensitivity.
- With MEK Inhibitors: Since a common resistance mechanism is the reactivation of the MAPK pathway, combining TNO155 with a MEK inhibitor (e.g., trametinib) can provide a more robust and sustained pathway inhibition.[7]
- With mTOR Inhibitors: In cases of PI3K/AKT/mTOR pathway activation, the addition of an mTOR inhibitor (e.g., everolimus) has been shown to be synergistic with TNO155.[8]
- With FLT3 Inhibitors: In the context of FLT3-ITD positive AML where resistance is driven by feedback activation of FLT3, a combination with a FLT3 inhibitor can prevent the emergence of resistance.[2]

# **Troubleshooting Guides**

Problem 1: Gradual loss of TNO155 efficacy in long-term cell culture experiments.

## Troubleshooting & Optimization

Check Availability & Pricing

| Possible Cause                                     | Recommended Action                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                      |  |
|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Development of a resistant subpopulation of cells. | 1. Verify Resistance: Perform a dose-response curve (IC50 determination) on the suspected resistant cell line and compare it to the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates resistance. 2. Isolate and Expand Clones: If possible, isolate single-cell clones from the resistant population to study the heterogeneity of resistance mechanisms. 3. Molecular Profiling: Analyze the resistant cells for the molecular changes described in the FAQs, such as p-ERK and p-AKT levels, and consider a phosphoproteomic analysis to get a broader view of signaling pathway alterations. |  |
| Inconsistent drug concentration or activity.       | 1. Prepare Fresh Drug Stocks: Aliquot and store TNO155 according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Confirm Drug Activity: Test the activity of your TNO155 stock on a known sensitive cell line as a positive control.                                                                                                                                                                                                                                                                                                                           |  |

Problem 2: No initial response to TNO155 in a new cell line.



| Possible Cause                       | Recommended Action                                                                                                                                                                                                                                                                                                                                                                                                                                                                         |  |  |
|--------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Intrinsic Resistance.                | 1. Check for Pre-existing RAS Mutations: Some RAS mutations, particularly those that are less dependent on upstream RTK signaling, may confer intrinsic resistance to SHP2 inhibition. Sequence the RAS genes (KRAS, NRAS, HRAS) in your cell line. 2. Assess Baseline Pathway Activity: Analyze the basal phosphorylation levels of ERK and AKT. High basal activity of pathways that are not primarily driven by SHP2-dependent RTK signaling may indicate a lack of dependence on SHP2. |  |  |
| Sub-optimal Experimental Conditions. | 1. Optimize Drug Concentration: Perform a broad-range dose-response experiment to determine the IC50 of TNO155 in your specific cell line. 2. Optimize Treatment Duration: Conduct a time-course experiment to determine the optimal duration of TNO155 treatment for observing a biological effect.                                                                                                                                                                                       |  |  |

# **Quantitative Data Summary**

Table 1: TNO155 IC50 Values in a Panel of Neuroblastoma Cell Lines

| Cell Line  | ALK Status | TNO155 IC50<br>(μΜ) | Ceritinib IC50<br>(μΜ) | Lorlatinib IC50<br>(μΜ) |
|------------|------------|---------------------|------------------------|-------------------------|
| Kelly      | MUT        | 2.66 ± 0.09         | 0.16 ± 0.01            | 1.45 ± 0.05             |
| NB-1       | MUT        | 1.25 ± 0.08         | 0.22 ± 0.02            | 0.14 ± 0.01             |
| SH-SY5Y    | MUT        | >10                 | 0.19 ± 0.01            | 0.19 ± 0.01             |
| SK-N-BE(2) | WT         | >10                 | >10                    | >10                     |
| SK-N-AS    | WT         | >10                 | >10                    | >10                     |



Data adapted from a study on neuroblastoma, illustrating differential sensitivity based on ALK mutation status.[9]

Table 2: Effect of TNO155 on Lorlatinib-Resistant Neuroblastoma Cells

| Cell Line                           | Treatment                        | IC50 (μM) | Fold Change in<br>IC50 (vs. Parental) |
|-------------------------------------|----------------------------------|-----------|---------------------------------------|
| Kelly (Parental)                    | Lorlatinib                       | 1.45      | -                                     |
| Kelly-LR (Lorlatinib-<br>Resistant) | Lorlatinib                       | >25       | ~17                                   |
| Kelly-LR (Lorlatinib-<br>Resistant) | Lorlatinib + TNO155<br>(1.25 μM) | 1.25      | 0.86                                  |

This data demonstrates that TNO155 can re-sensitize lorlatinib-resistant cells to lorlatinib.[9]

## **Experimental Protocols**

### **Protocol 1: Generation of TNO155-Resistant Cell Lines**

This protocol describes a general method for generating cancer cell lines with acquired resistance to TNO155 through continuous exposure to escalating drug concentrations.

#### Materials:

- · Parental cancer cell line of interest
- TNO155
- · Complete cell culture medium
- DMSO (vehicle control)
- Cell culture flasks/plates, pipettes, and other standard cell culture equipment

#### Procedure:



- Determine Initial TNO155 IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of TNO155 in the parental cell line after 72 hours of treatment.
- Initial Drug Exposure: Culture the parental cells in complete medium containing TNO155 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). Culture a parallel flask with vehicle (DMSO) as a control.
- Gradual Dose Escalation: Once the cells in the TNO155-containing medium have recovered and are proliferating at a rate similar to the vehicle-treated cells, increase the TNO155 concentration by 1.5- to 2-fold.
- Repeat Dose Escalation: Continue this process of gradual dose escalation, allowing the cells to adapt and recover at each concentration. This process can take several months.
- Characterize Resistant Cells: Once the cells are able to proliferate in a significantly higher concentration of TNO155 (e.g., 5-10 times the initial IC50), perform a new IC50 determination to quantify the degree of resistance.
- Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of the selection process.

# Protocol 2: Western Blot Analysis of Signaling Pathway Reactivation

#### Materials:

- Parental and TNO155-resistant cell lines
- TNO155
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-p-SHP2 (Tyr542/580), anti-SHP2, anti-p-SHP2 (Tyr62), anti-GAPDH or β-actin (loading control)
- HRP-conjugated secondary antibodies



- SDS-PAGE gels and blotting apparatus
- Chemiluminescent substrate

#### Procedure:

- Cell Treatment: Seed both parental and resistant cells and allow them to adhere overnight. Treat the cells with TNO155 at a concentration that effectively inhibits p-ERK in the parental line for various time points (e.g., 2, 6, 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein onto an SDS-PAGE gel.
  - Separate the proteins by electrophoresis.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% BSA or non-fat milk in TBST.
  - Incubate the membrane with the desired primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  - Develop the blot using a chemiluminescent substrate and visualize the protein bands.
- Analysis: Compare the levels of phosphorylated proteins relative to the total protein levels between the parental and resistant cell lines at different time points of TNO155 treatment.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanisms of acquired resistance to TNO155.





Click to download full resolution via product page

Caption: Experimental workflow for generating and analyzing TNO155-resistant cell lines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SHP2 Inhibition Overcomes RTK-Mediated Pathway Reactivation in KRAS-Mutant Tumors Treated with MEK Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Hotspot Phosphorylation Site on SHP2 Drives Oncoprotein Activation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of SHP2 tyrosine phosphorylation on the development of acquired resistance to allosteric SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]



- 6. Structural reorganization of SHP2 by oncogenic mutations and implications for oncoprotein resistance to allosteric inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 7. Strategies to overcome drug resistance using SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: TNO155 Acquired Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388713#mechanisms-of-acquired-resistance-to-tno155]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com